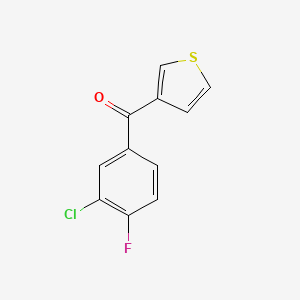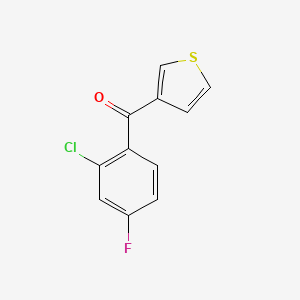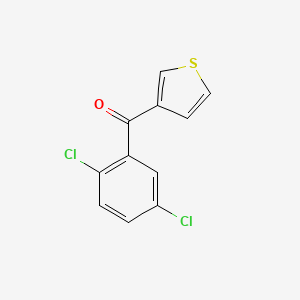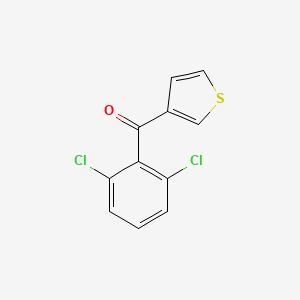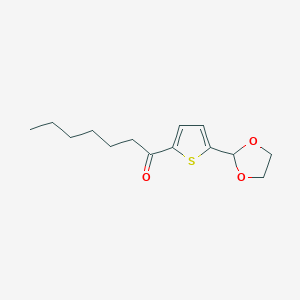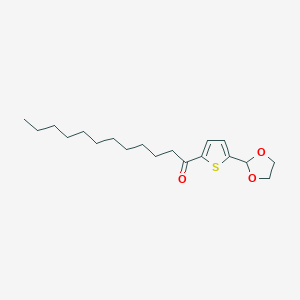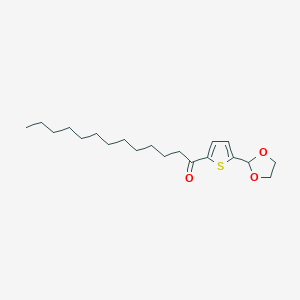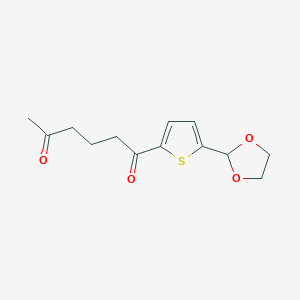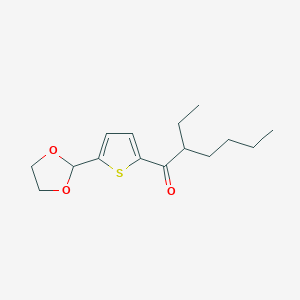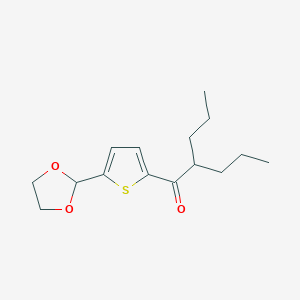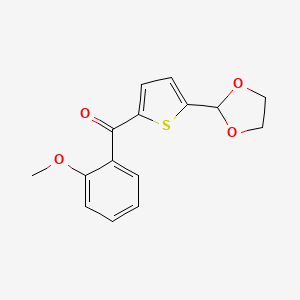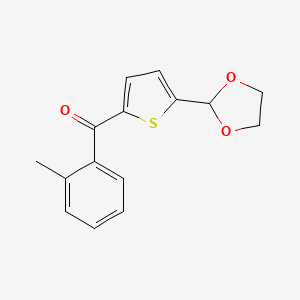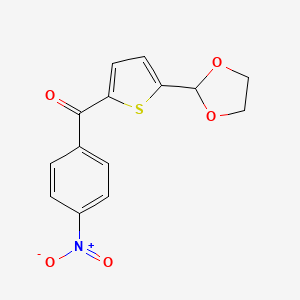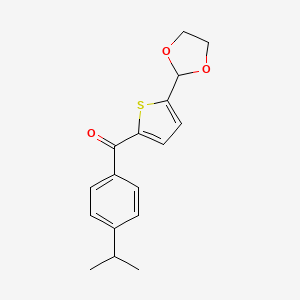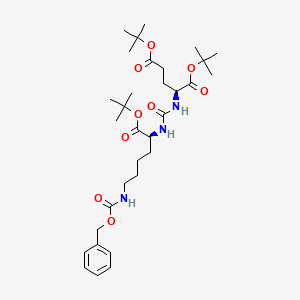
(9S,13S)-Tri-tert-butyl 3,11-dioxo-1-phenyl-2-oxa-4,10,12-triazapentadecane-9,13,15-tricarboxylate
Übersicht
Beschreibung
(9S,13S)-Tri-tert-butyl 3,11-dioxo-1-phenyl-2-oxa-4,10,12-triazapentadecane-9,13,15-tricarboxylate is a useful research compound. Its molecular formula is C32H51N3O9 and its molecular weight is 621.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality (9S,13S)-Tri-tert-butyl 3,11-dioxo-1-phenyl-2-oxa-4,10,12-triazapentadecane-9,13,15-tricarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (9S,13S)-Tri-tert-butyl 3,11-dioxo-1-phenyl-2-oxa-4,10,12-triazapentadecane-9,13,15-tricarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis of Medically Important Chelators : One application of similar compounds is in the synthesis of medically important DO3A and DOTA metal chelators. For example, 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane serves as an intermediate in the preparation of these chelators. The synthesis and properties of such intermediates have been studied, highlighting their role in medical applications (Jagadish et al., 2011).
Reactivity Studies
- Investigating Epoxyhydroxylinoleic Acid Derivatives : Compounds with tert-butyl groups, such as tert-butyl (9R,10S,11E,13S)-9, 10-epoxy-13-hydroxy-11-octadecenoate, have been studied for their reactivity towards lysine moieties. Such studies help understand the interactions between proteins and lipid oxidation products (Lederer et al., 1999).
Development of Reagents
- Development of tert-Butylating Reagents : The development of new tert-butylating reagents, such as 2,4,6-tris(tert-butoxy)-1,3,5-triazine (TriAT-tBu), is another application. These reagents are used for the tert-butylation of alcohols and carboxylic acids, demonstrating the versatility of tert-butylated compounds in synthetic chemistry (Yamada et al., 2016).
Gel Formation and Microstructure Analysis
- Organogelating Behavior of Diphenylalanine-based Hexaamide : The ability of certain tri-tert-butylates to form organogels in various organic solvents has been studied. These compounds can exhibit different xerogel morphologies based on the solvent used, contributing to the understanding of microstructures in gel systems (Petrov et al., 2021).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity of Derivatives : Research has been conducted on the synthesis and antimicrobial activity of certain tert-butyl carbazate derivatives. Such studies highlight the potential of tert-butylated compounds in developing new antimicrobial agents (Ghoneim & Mohamed, 2013).
Exploration of Molecular Structures and Properties
- Molecular Structure and Magnetic Properties : The structure and magnetic properties of organic triradicals with tert-butyl groups, such as 1,3,5-tris{p-(N-oxy-N-tert-butylamino)phenyl}benzene, have been examined to understand their magnetic interactions and structural features. This research helps in the development of materials with specific magnetic properties (Hayami & Inoue, 1999).
Light Emitting Applications
- Development of Blue Light Emitters : The design and synthesis of star-shaped molecules with tert-butyl groups, like 1,3,5-tris(5-(4-(3,6-di-tert-butylcarbazol-9-yl)phenyl)-1,3,4-oxadiazol-2-yl)benzene, have been explored for their application in light-emitting devices. These molecules exhibit high quantum efficiency and stability, making them suitable for use in electronic displays and lighting (He et al., 2015).
Enhancing Cognitive Properties
- Cognition Enhancing Properties : Research into compounds like 3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)pyrazolo[1,5-d][1,2,4]triazine has shown potential in enhancing cognitive performance. This demonstrates the application of tert-butylated compounds in neuroscience and pharmacology (Chambers et al., 2004).
Scavenging and Protein Binding
- Free Radical Scavenging and Protein Binding : Studies on compounds like tri-o-tolyl benzene-1,3,5-tricarboxylate and its derivatives show their capacity to act as antioxidants and bind proteins. This research is crucial for understanding the interaction between such compounds and biological systems, potentially leading to new therapeutic agents (Makawana & Singh, 2020).
Eigenschaften
IUPAC Name |
ditert-butyl (2S)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxy]-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]carbamoylamino]pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H51N3O9/c1-30(2,3)42-25(36)19-18-24(27(38)44-32(7,8)9)35-28(39)34-23(26(37)43-31(4,5)6)17-13-14-20-33-29(40)41-21-22-15-11-10-12-16-22/h10-12,15-16,23-24H,13-14,17-21H2,1-9H3,(H,33,40)(H2,34,35,39)/t23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIPTPWFOKETMG-ZEQRLZLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OC(C)(C)C)NC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H51N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9S,13S)-Tri-tert-butyl 3,11-dioxo-1-phenyl-2-oxa-4,10,12-triazapentadecane-9,13,15-tricarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



